molecular formula C12H6FNO3S B12601582 6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 649757-38-0

6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B12601582
CAS No.: 649757-38-0
M. Wt: 263.25 g/mol
InChI Key: RFEYWVGUZYAEML-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,2-d][1,3]oxazine core, which is fused with a 4-fluorophenyl group, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and oxazine derivatives under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed oxidative cyclization-methoxycarbonylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione stands out due to its unique thieno[3,2-d][1,3]oxazine core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

CAS No.

649757-38-0

Molecular Formula

C12H6FNO3S

Molecular Weight

263.25 g/mol

IUPAC Name

6-(4-fluorophenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C12H6FNO3S/c13-7-3-1-6(2-4-7)9-5-8-10(18-9)11(15)17-12(16)14-8/h1-5H,(H,14,16)

InChI Key

RFEYWVGUZYAEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)OC(=O)N3)F

Origin of Product

United States

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